Bis(4-(naphthalen-1-yl)phenyl)amine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N/c1-3-11-29-23(7-1)9-5-13-31(29)25-15-19-27(20-16-25)33-28-21-17-26(18-22-28)32-14-6-10-24-8-2-4-12-30(24)32/h1-22,33H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXQNCKAIFMFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Bis 4 Naphthalen 1 Yl Phenyl Amine Within Triarylamine Chemistry
Triarylamines are a class of organic compounds characterized by a central nitrogen atom bonded to three aryl groups. This structural motif results in a non-planar, propeller-like geometry and a high degree of electronic delocalization. These features are fundamental to their utility as hole-transporting materials, as they facilitate the movement of positive charge carriers (holes).
Bis(4-(naphthalen-1-yl)phenyl)amine, also known as N,N-bis(4-(1-naphthyl)phenyl)amine, distinguishes itself within the broader triarylamine class through the incorporation of two naphthalene (B1677914) moieties. This extension of the π-conjugated system, when compared to simpler triphenylamine (B166846) structures, has a profound impact on its electronic and physical properties. The presence of the bulky naphthyl groups also contributes to the formation of stable amorphous films, a critical requirement for the fabrication of uniform and efficient organic electronic devices.
Significance of Bis 4 Naphthalen 1 Yl Phenyl Amine in Organic Electronics Research
The unique properties of Bis(4-(naphthalen-1-yl)phenyl)amine have positioned it as a key material in various organic electronic applications. Its primary role is that of a hole-transporting layer (HTL) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). In these applications, it facilitates the efficient injection and transport of holes from the anode to the emissive or active layer, a crucial step in the device's operation.
The compound's high hole mobility and suitable highest occupied molecular orbital (HOMO) energy level allow for effective charge transport and alignment with the energy levels of other materials in the device stack. This leads to improved device performance, including higher efficiency, increased brightness, and longer operational lifetimes. For instance, its use as a hole transport material in OLEDs has been a subject of considerable research. sigmaaldrich.com
Overview of Research Trajectories for Bis 4 Naphthalen 1 Yl Phenyl Amine
Established Synthetic Routes for this compound
The formation of this compound typically involves the strategic coupling of aryl halides and amines or arylboronic acids, with palladium-catalyzed reactions being the most prominent methods.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org While not a direct method for the final C-N bond formation in the parent amine, it is crucial for synthesizing the key precursors, specifically the 4-(naphthalen-1-yl)phenyl bromide intermediate. This intermediate can then undergo amination.
The general mechanism for Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The synthesis of derivatives often involves coupling various substituted phenylboronic acids with naphthyl halides or vice versa. acs.org
Table 1: Illustrative Suzuki Cross-Coupling for Precursor Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Application |
|---|---|---|---|---|
| 1-Bromonaphthalene | 4-Bromophenylboronic acid | Pd(PPh₃)₄ | 4-Bromo-1,1'-biphenylnaphthalene | Precursor for amination |
This table provides a generalized representation of potential Suzuki coupling reactions for creating the necessary precursors for this compound synthesis.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction directly connects an amine with an aryl halide or triflate, making it an ideal method for the final step in the synthesis of this compound. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand.
The synthesis can be envisioned in two primary ways:
Coupling of di(4-bromophenyl)amine with two equivalents of 1-naphthylboronic acid (in a Suzuki reaction) followed by amination, or more directly:
Coupling of 4-(naphthalen-1-yl)aniline with 1-bromo-4-(naphthalen-1-yl)benzene.
The catalytic cycle is similar to other palladium-catalyzed reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of ligand is critical and has evolved over time to include sterically hindered and bidentate phosphines to improve reaction scope and efficiency. wikipedia.orgnih.gov
Table 2: Key Components in Buchwald-Hartwig Synthesis
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. nih.gov |
| Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.org |
| Base | NaOt-Bu, K₃PO₄ | Promotes deprotonation of the amine. organic-chemistry.org |
While palladium-catalyzed reactions are dominant, other methods exist for creating the naphthyl-phenyl-amine linkage. One classical approach is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine. However, this method often requires harsh reaction conditions, such as high temperatures.
More contemporary methods include:
Electrochemical Synthesis: Anodic oxidation can be used for the dehydrogenative coupling of N-aryl-2-naphthylamines to form biaryl C-C bonds, suggesting a potential route for creating larger, coupled systems. mdpi.com For instance, the electrochemical homocoupling of N-phenyl-2-naphthylamine can yield the corresponding BINAM derivative with high efficiency. mdpi.com
Acid-Catalyzed Reactions: N-phenyl-1-naphthylamine can be synthesized by reacting aniline (B41778) and 1-naphthylamine (B1663977) at high temperatures in the presence of a catalyst like sulfanilic acid or iodine. google.com While this produces a simpler analogue, the principles could be extended to more complex structures.
Dicarbonyl Precursor Cyclization: A novel method involves the amine-promoted cyclization of 1,5-dicarbonyl precursors to generate a naphthyl amine core. researchgate.net
Advanced Synthetic Strategies and Yield Optimization
Optimizing the synthesis of this compound focuses on improving yield, purity, and reaction conditions. Key strategies involve the development of more efficient catalyst systems.
For Buchwald-Hartwig aminations, the "generations" of catalysts have evolved to allow for reactions at lower temperatures and with a broader range of substrates. wikipedia.org The use of sterically hindered, electron-rich phosphine ligands can significantly accelerate the reductive elimination step, which is often rate-limiting. Furthermore, solvent-free synthesis using techniques like ball milling has been shown to be effective for Buchwald-Hartwig reactions on related naphthalene (B1677914) diimide structures, offering a greener alternative with reduced reaction times. nih.gov
In Suzuki couplings, the choice of base and ligand is also crucial for yield optimization. For instance, weak bases can be used in conjunction with a palladium/copper cooperative catalyst system for the coupling of certain aryl boron compounds, which can help to avoid side reactions like protodeborylation. acs.org
Chemical Reactivity and Derivatization of the this compound Core
The core structure of this compound, with its electron-rich nitrogen center and extended aromatic system, is amenable to further chemical modification. Derivatization is often pursued to fine-tune the electronic and photophysical properties for applications in organic electronics.
The tertiary amine nitrogen and the extensive π-conjugated system make these molecules susceptible to oxidation. Electrochemical oxidation is a common method to study the electronic properties of these materials. The oxidation potential is a key parameter that relates to the energy of the Highest Occupied Molecular Orbital (HOMO), which is critical for its function as a hole-transport material in devices like OLEDs.
The oxidation process typically involves the removal of an electron from the nitrogen atom to form a stable radical cation, which is delocalized over the entire molecule. This stability is a key feature of diarylamine and triarylamine compounds used in electronic applications.
Reduction reactions are less commonly explored for this class of compounds, as they are primarily designed for their electron-donating (hole-transport) capabilities. However, the naphthalene and phenyl rings can be hydrogenated under specific catalytic conditions, though this would destroy the aromaticity and the desired electronic properties.
Electrophilic and Nucleophilic Substitution on Aromatic Rings of this compound
The chemical reactivity of this compound in substitution reactions is governed by the electronic properties of its constituent aromatic rings—the two phenyl groups and the two naphthalene moieties—and the influence of the central secondary amine. The lone pair of electrons on the nitrogen atom significantly influences the electron density of the aromatic systems, thereby directing the course of substitution reactions.
Electrophilic Aromatic Substitution
The secondary amine group in this compound is a potent activating group for electrophilic aromatic substitution. By donating its lone pair of electrons into the π-systems of the attached phenyl rings, it increases the electron density, particularly at the ortho and para positions relative to the nitrogen atom. In this specific molecule, the para positions on the phenyl rings are already substituted with the naphthalene groups. Consequently, electrophilic attack is predicted to occur predominantly at the ortho positions of the phenyl rings (C2, C6, C2', and C6').
The naphthalene rings are also highly susceptible to electrophilic attack, being inherently more reactive than benzene. Electrophilic substitution on naphthalene typically occurs at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate. In this compound, the C1 position of each naphthalene ring is attached to a phenyl group. The remaining α-positions (C4, C5, and C8) are therefore potential sites for electrophilic substitution. The strong activating effect of the diarylamine moiety enhances the reactivity of both the phenyl and naphthyl rings, potentially leading to polysubstitution under forcing reaction conditions.
Common electrophilic substitution reactions and their predicted outcomes on this compound are detailed below:
Halogenation: Reaction with electrophilic halogenating agents such as bromine (Br₂) or chlorine (Cl₂) is expected to readily occur. The substitution pattern will likely favor the ortho positions of the phenyl rings and the α-positions of the naphthalene rings. Due to the high activation from the amine group, this reaction may proceed even without a Lewis acid catalyst and can lead to polyhalogenated products.
Nitration: Introduction of a nitro group (-NO₂) can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. However, the strong oxidizing nature of these reagents can lead to degradation of the amine-containing molecule. Milder nitrating conditions might be necessary to achieve selective mononitration, which is anticipated to occur at the electron-rich ortho-positions of the phenyl rings or the α-positions of the naphthyl rings.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid is a reversible electrophilic aromatic substitution reaction. The reaction is expected to favor the sterically accessible and electronically activated positions on the aromatic rings.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with free amines like this compound. The basic nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the catalyst and the aromatic rings towards electrophilic attack. To circumvent this, the amine can be protected, for instance, by acetylation to form the corresponding amide. The amide is still an ortho, para-director but is less activating, allowing for more controlled substitution.
A summary of predicted electrophilic substitution reactions is presented in the table below.
| Reaction Type | Reagent(s) | Predicted Site of Substitution | Predicted Major Product(s) |
| Halogenation | Br₂ in a non-polar solvent | Ortho-positions of the phenyl rings and/or α-positions of the naphthyl rings. | Brominated derivatives of this compound. |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | Ortho-positions of the phenyl rings and/or α-positions of the naphthyl rings. | Nitro-substituted derivatives of this compound. |
| Sulfonation | Fuming H₂SO₄ | Ortho-positions of the phenyl rings and/or α-positions of the naphthyl rings. | Sulfonated derivatives of this compound. |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. A key requirement for this reaction is the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring, positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.
The aromatic rings in this compound lack any strong electron-withdrawing groups. Instead, the diarylamine group is strongly electron-donating. Consequently, the aromatic rings are electron-rich and are not susceptible to attack by nucleophiles under standard SNAr conditions. Therefore, nucleophilic aromatic substitution is not a characteristic reaction of this compound.
An in-depth examination of the structural and conformational properties of this compound and its analogs reveals intricate three-dimensional arrangements and intermolecular forces that govern their solid-state architecture and spectroscopic behavior. Through crystallographic and spectroscopic techniques, a detailed understanding of these complex triarylamines can be achieved.
Advanced Optoelectronic and Charge Transport Research on Bis 4 Naphthalen 1 Yl Phenyl Amine
Applications in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs) Utilizing Bis(4-(naphthalen-1-yl)phenyl)amine
Integration Strategies within OLED Device Architectures
In the architecture of an Organic Light-Emitting Diode (OLED), materials like this compound are typically employed as the Hole Transport Layer (HTL). The primary strategy for integrating an HTL is to deposit it as a thin film between the anode (commonly Indium Tin Oxide - ITO) and the emissive layer (EML).
A typical multilayer OLED structure incorporating such a material would be: Anode (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode (e.g., Al)
The function of the HTL is twofold: to facilitate the transport of holes from the anode/HIL to the EML and to block the passage of electrons from the EML to the anode. This confinement of both charge carriers (holes and electrons) within the emissive layer enhances the probability of their recombination, which is the process that generates light. The effectiveness of this compound in this role would depend on its high hole mobility and a Highest Occupied Molecular Orbital (HOMO) energy level that aligns well with the anode's work function and the EML's HOMO level to ensure efficient hole injection and transport. For instance, a related compound, 1-TNPA, has been shown to be a more efficient hole-transporting material than the standard NPB in certain green-emitting OLED configurations. snu.ac.kr In one such device, a 70 nm layer of 1-TNPA was used as the HTL, demonstrating a maximum current efficiency 45% higher than the reference device using NPB. snu.ac.kr
Organic Photovoltaics (OPVs)
In the realm of Organic Photovoltaics (OPVs), or organic solar cells, triarylamine derivatives containing naphthalene (B1677914) moieties can function as donor materials. In a typical bulk heterojunction (BHJ) OPV architecture, the donor material is blended with an acceptor material (often a fullerene derivative like PCBM) to form the active layer where light absorption and charge separation occur.
The integration strategy involves creating an interpenetrating network of the donor and acceptor materials. Upon absorbing photons, the donor material generates excitons (bound electron-hole pairs). For efficient power conversion, these excitons must diffuse to the donor-acceptor interface and separate, with the electron being transferred to the acceptor's Lowest Unoccupied Molecular Orbital (LUMO) and the hole remaining on the donor's HOMO. The separated charges are then transported to their respective electrodes. The suitability of this compound as a donor would depend on its absorption spectrum, energy level alignment with the acceptor, and its hole mobility for efficient charge extraction. The related multifunctional material 1-TNPA has been successfully utilized as a donor material in organic solar cells. snu.ac.krresearchgate.net
Organic Field-Effect Transistors (OFETs)
In Organic Field-Effect Transistors (OFETs), the key component is the organic semiconductor layer where charge modulation and transport occur. Materials with high charge carrier mobility are essential for high-performance transistors. Triarylamine derivatives are typically p-type semiconductors, meaning they transport positive charge carriers (holes).
For an OFET, this compound would be integrated as the active semiconductor layer in a thin-film transistor structure. This typically involves depositing the material onto a gate dielectric layer (like SiO₂) situated on a gate electrode. Source and drain electrodes are then deposited on top of the organic semiconductor layer (top-contact configuration). When a negative gate voltage is applied, it induces an accumulation of holes at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes. The performance of the OFET, particularly its field-effect mobility, would be highly dependent on the molecular packing and film morphology of the deposited this compound layer. Research on the related compound 1-TNPA has shown its potential as an active material in OTFTs. snu.ac.krresearchgate.net
Organic Photodetectors
Organic photodetectors convert light signals into electrical signals. Their structure is often similar to that of an OPV, consisting of an active layer sandwiched between two electrodes. When light strikes the active layer, it generates excitons which are then separated into free charge carriers by an applied electric field, generating a photocurrent.
Electronic Structure and Frontier Molecular Orbitals
The electronic properties of conjugated organic molecules like this compound are governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are delocalized π-systems extending across the molecule. The central nitrogen atom and the phenyl and naphthalene rings all contribute to this conjugated system. The non-planar, propeller-like structure typical of triarylamines, caused by steric hindrance between the aromatic rings, influences the degree of π-conjugation and, consequently, the electronic properties.
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the electronic structure of such molecules. nih.govnih.gov These calculations can predict the spatial distribution and energy levels of the HOMO and LUMO. For this compound, the HOMO would be expected to be localized mainly on the electron-rich triphenylamine (B166846) core, while the LUMO would be distributed across the naphthalene and phenyl moieties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The energy levels of the HOMO and LUMO are critical parameters that determine the functionality of a material in an optoelectronic device.
HOMO Level: This level corresponds to the ionization potential of the molecule and determines its ability to donate an electron (i.e., accept a hole). In devices, the HOMO level dictates the efficiency of hole injection from the anode and hole transport between molecules. For HTLs, a HOMO level that closely matches the work function of the anode (e.g., ITO, ~4.7-5.0 eV) is desirable to minimize the energy barrier for hole injection.
LUMO Level: This level relates to the electron affinity of the molecule. It determines the energy barrier for electron injection and transport.
While specific, experimentally verified HOMO and LUMO values for this compound are not available in the cited literature, we can refer to similar compounds. For example, the related compound 4,4′,4″-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA) has a reported HOMO energy level of -5.23 eV. snu.ac.kr DFT calculations on similar naphthalene-based chromophores provide insights into how structural modifications can tune these energy levels. nih.govacs.org
Table 1: Frontier Orbital Energies of Related Naphthalene-Amine Compounds
| Compound | HOMO (eV) | LUMO (eV) | Method |
| 4,4′,4″-Tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA) | -5.23 | N/A | Experimental (CV) snu.ac.kr |
| N4,N4-Di(biphenyl-4-yl)-N4′-(naphthalen-1-yl)-N4′-phenyl-biphenyl-4,4′-diamine | -5.5 | -2.3 | Experimental |
Note: This table includes data for related compounds due to the lack of specific data for this compound. N/A indicates data not available in the source.
Energy Gap and Its Influence on Optoelectronic Functionality
The energy gap (Eg) is the difference between the LUMO and HOMO energy levels (Eg = ELUMO - EHOMO). This fundamental property determines the intrinsic optical and electronic characteristics of the material.
Influence on Optical Properties: The energy gap corresponds to the minimum energy required to excite an electron from the HOMO to the LUMO. Therefore, it dictates the wavelength of light the material absorbs and emits. A wide energy gap material will absorb and emit in the UV or blue region of the spectrum, while a smaller energy gap will shift these properties towards the red or near-infrared. For this compound, the presence of extended naphthalene rings fused to the triphenylamine core suggests an energy gap suitable for applications in blue OLEDs or as a wide-gap donor in OPVs.
Influence on Electronic Properties: The magnitude of the HOMO-LUMO gap is also an indicator of the molecule's chemical stability. Generally, molecules with larger energy gaps tend to be more stable. In the context of device functionality, the energy gap must be appropriately tailored. For an HTL, a wide energy gap is crucial to ensure it is transparent to the light emitted from the EML and to provide a sufficient barrier to block electrons. The estimated small HOMO-LUMO energy gap in some molecules indicates that the molecule is chemically reactive and that charge transfer occurs within the molecule. nih.gov
Charge Transfer Characteristics
The charge transfer characteristics of this compound and its derivatives are fundamental to their function in optoelectronic devices. These properties, primarily hole transport, are crucial for the efficient operation of Organic Light-Emitting Diodes (OLEDs) and other organic electronic applications. Research in this area focuses on understanding and quantifying the movement of charge carriers through thin films of these materials.
Detailed studies on compounds structurally similar to this compound provide significant insights into its expected charge transfer behavior. One such extensively studied material is N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB), which shares the core naphthalen-phenyl-amine structure. The hole mobility of NPB has been determined using techniques like space-charge-limited current (SCLC) measurements. These studies reveal that the mobility is influenced by factors such as the thickness of the organic film and the presence of interfacial layers.
For instance, research has shown that the hole mobility of NPB can vary significantly with the film thickness. In one study, the zero-field hole mobility was observed to increase from 6.3 x 10⁻⁶ cm²/V·s in a 50 nm thick film to 1.9 x 10⁻⁴ cm²/V·s in a 1000 nm film. researchgate.net This variation is often attributed to the influence of interfacial trap states at the junction between the organic layer and the electrode, which have a more pronounced effect in thinner films. researchgate.net At a typical electric field of 0.1 MV/cm, the hole mobility in a 50 nm thick NPB film was measured to be 1.63 x 10⁻⁵ cm²/V·s, while it increased to 7.64 x 10⁻⁴ cm²/V·s in a 1000 nm film. researchgate.netresearchgate.net
Another closely related multifunctional material, 4,4',4''-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA), has been reported to exhibit more efficient hole transport compared to the commonly used hole transport material 4,4'-bis[N-(naphthyl-N-phenyl amino)]biphenyl (NPD). snu.ac.krresearchgate.net This enhancement in hole transport is a key factor in its application in high-performance OLEDs. The efficiency of charge transfer in these materials is not only dependent on the intrinsic molecular properties but also on the molecular packing in the solid state.
Theoretical approaches, such as Density Functional Theory (DFT) and Marcus theory, are also employed to predict and understand the charge transport properties of these materials. These computational studies help in designing new molecules with optimized charge transfer characteristics by calculating parameters like reorganization energy and electronic coupling between adjacent molecules.
The data from experimental measurements on closely related compounds provide a strong indication of the excellent hole transport capabilities of this compound, making it a promising candidate for use in various optoelectronic devices.
Table of Charge Transport Properties of a Structurally Similar Compound (NPB)
| Property | Value | Conditions | Reference |
| Zero-Field Hole Mobility | 6.3 x 10⁻⁶ cm²/V·s | 50 nm film thickness | researchgate.net |
| Zero-Field Hole Mobility | 1.9 x 10⁻⁴ cm²/V·s | 1000 nm film thickness | researchgate.net |
| Hole Mobility | 1.63 x 10⁻⁵ cm²/V·s | 50 nm film, 0.1 MV/cm electric field | researchgate.netresearchgate.net |
| Hole Mobility | 7.64 x 10⁻⁴ cm²/V·s | 1000 nm film, 0.1 MV/cm electric field | researchgate.netresearchgate.net |
Theoretical and Computational Investigations of Bis 4 Naphthalen 1 Yl Phenyl Amine Electronic Properties
Quantum Chemical Calculations (DFT, TD-DFT, HF)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. The primary methods employed are Hartree-Fock (HF), Density Functional Theory (DFT), and its time-dependent extension (TD-DFT).
Hartree-Fock (HF): This is an ab initio method that solves the Schrödinger equation approximately, without empirical parameters. While foundational, it often neglects a significant portion of electron correlation, which can be critical for accurately describing extended π-systems like that in Bis(4-(naphthalen-1-yl)phenyl)amine.
Density Functional Theory (DFT): DFT is a widely used method that accounts for electron correlation by approximating the exchange-correlation energy. Functionals like B3LYP and PBE0 have become standard for optimizing molecular geometries and calculating ground-state properties with a favorable balance of accuracy and computational cost. For a molecule like this compound, DFT is used to determine its stable three-dimensional structure, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.
Time-Dependent Density Functional Theory (TD-DFT): To study excited-state properties, such as light absorption, TD-DFT is the method of choice. It allows for the calculation of vertical excitation energies, which correspond to the peaks in an electronic absorption spectrum.
TD-DFT is a powerful tool for predicting the UV-visible absorption spectrum of organic molecules. For a compound like this compound, the spectrum is expected to be dominated by π→π* transitions originating from the extensive conjugated system of the naphthalene (B1677914) and phenyl rings.
The calculations would identify the primary electronic transitions, their corresponding wavelengths (λmax), and their intensities (oscillator strengths). Key transitions would likely involve the promotion of an electron from the HOMO, typically localized on the electron-rich triphenylamine (B166846) core, to the LUMO, which may be distributed across the naphthalene moieties. The predicted spectrum provides insight into the color and photophysical behavior of the material.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is calculated from the optimized molecular structure obtained via methods like DFT. The MEP map uses a color scale to indicate electrostatic potential: regions of negative potential (electron-rich, prone to electrophilic attack) are typically colored red, while regions of positive potential (electron-poor, prone to nucleophilic attack) are colored blue. Neutral regions are green or yellow.
For this compound, an MEP map would likely show a negative potential around the central nitrogen atom due to its lone pair of electrons, and across the π-systems of the aromatic rings. This information is crucial for understanding intermolecular interactions, charge transport pathways, and how the molecule might interact with other molecules in a thin film or solution.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating the complex wave function into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). NBO analysis is used to study charge transfer, hyperconjugation, and delocalization effects.
In this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent phenyl rings (n→π* interactions). These interactions are key to the molecule's electronic properties, contributing to its stability and its function as a hole-transport material. The analysis provides quantitative data on the stabilization energies associated with these delocalization effects.
Molecules with large, delocalized π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) behavior, which is of interest for applications in photonics and optoelectronics. DFT calculations can predict key NLO parameters, including the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
For a D-π-A (donor-π-acceptor) type structure, a large hyperpolarizability value is expected. While this compound is not a classic D-π-A molecule, its extensive conjugation and the electron-donating nature of the central amine could lead to notable NLO properties. Computational studies would quantify these properties and help assess its potential for NLO applications.
Computational Modeling of Charge Transport Dynamics
As a derivative of triphenylamine, this compound is a candidate for a hole-transport material (HTM). Computational modeling is essential for predicting its charge transport efficiency. This is typically done using a multi-scale approach:
Molecular Packing: Molecular dynamics (MD) or Monte Carlo simulations are used to predict how molecules pack together in an amorphous solid state, which is common in vapor-deposited organic films.
Electronic Coupling: For multiple pairs of neighboring molecules from the simulated morphology, quantum chemical calculations are performed to determine the electronic coupling (transfer integral), which quantifies the ease with which a charge can hop between them.
Reorganization Energy: The energy required for a molecule to geometrically relax after gaining or losing a charge is calculated. A low reorganization energy is desirable for efficient charge transport.
Mobility Calculation: Using the calculated electronic couplings and reorganization energies as inputs for theories like Marcus theory, charge hopping rates are determined. A Kinetic Monte Carlo simulation can then be used to simulate the random walk of charge carriers through the material under an electric field to ultimately predict the charge carrier mobility.
Solvent Effects on Electronic Properties using Continuum Models
The electronic properties of a molecule can be significantly influenced by its environment, such as a solvent. The Polarizable Continuum Model (PCM) is a common computational method to simulate these effects. In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and a cavity is formed around the solute molecule.
For this compound, PCM calculations coupled with DFT and TD-DFT would be used to predict how properties like the absorption spectrum (solvatochromism), orbital energies, and dipole moment change in different solvents. These calculations are vital for understanding the molecule's behavior in solution-processed electronic devices or when characterized using solution-based spectroscopic techniques.
Stability and Degradation Mechanisms of Bis 4 Naphthalen 1 Yl Phenyl Amine in Device Environments
Photochemical Degradation Pathways
Photochemical degradation, initiated by the absorption of light, represents a significant challenge to the stability of organic materials in optoelectronic devices. For compounds like Bis(4-(naphthalen-1-yl)phenyl)amine, this degradation can manifest as reduced efficiency and altered optical properties over time. Exposure to ultraviolet (UV) radiation, in particular, can accelerate the degradation of organic materials in OLEDs, leading to a decrease in luminance and an increase in driving voltage. rsc.org
While direct studies on the photochemical degradation of this compound are not extensively documented, the degradation mechanisms of analogous aromatic amine compounds, such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), provide valuable insights. A primary mechanism of degradation is the cleavage of the carbon-nitrogen (C-N) bonds within the molecule. nih.gov These bonds are often the weakest links in such arylamine structures and are susceptible to breaking upon photo-excitation.
Photo-oxidation is another critical degradation pathway. In the presence of oxygen and moisture, the excited state of the molecule can react to form various oxidized species. nih.gov This process can disrupt the π-conjugated system, which is essential for charge transport, leading to a loss of electronic functionality. The delocalized electrons in the naphthalene (B1677914) and phenyl rings, which facilitate hole transport, become localized, thereby impeding the performance of the device. ekb.eg
The identification of specific photodegradation products for this compound is not explicitly detailed in available research. However, based on the degradation of similar materials like NPB, it is plausible that photo-oxidation and C-N bond scission would lead to the formation of smaller molecular fragments. These could include derivatives of naphthalene and phenylamine, as well as various oxidized aromatic compounds. For instance, the pyrolysis of N-phenylbenzamide, a related structure, yields products such as aniline (B41778) and 1,2-diphenylbenzimidazole, indicating the types of bond cleavages that can occur. northwestern.edu
Thermal Degradation Mechanisms
Thermal stress during device operation or fabrication processes like thermal evaporation can induce the degradation of this compound. Studies on the thermal stability of NPB have shown that prolonged exposure to high temperatures, even under high vacuum, can lead to material decomposition. nih.govresearchgate.net This degradation can generate impurities that negatively impact the performance and lifetime of OLEDs.
The primary thermal degradation mechanism is believed to be the dissociation of the C-N bonds, which are relatively weak compared to the carbon-carbon bonds in the aromatic rings. nih.gov This bond scission results in the formation of radical species that can then undergo further reactions to form a variety of degradation products. The accumulation of these products can alter the morphology and electronic properties of the hole transport layer, leading to increased driving voltages and reduced device efficiency. nih.gov
The following table summarizes the impact of thermal stress on the purity of NPB, a closely related compound, which can be considered indicative of the thermal stability of this compound.
| Heating Condition | Purity Change | Impact on OLED Performance |
| Non-heated | - | Reference performance |
| 330 °C for 25 h | Decreased | Shortened lifetime, lower initial driving voltage |
| 330 °C for 50 h | Further decreased | Lower luminous efficacy |
| 380 °C for 25 h | Significantly decreased | - |
| 380 °C for 50 h | Severely decreased | Very high initial driving voltage, very short lifetime |
Data inferred from studies on NPB degradation. nih.govresearchgate.net
Environmental Factors Influencing Degradation (Oxygen, CO2, H2S, Water)
Environmental factors play a significant role in the degradation of organic materials used in electronic devices. nih.gov The presence of oxygen and water (moisture) is particularly detrimental. These molecules can react with the organic materials, especially when excited by light or heat, leading to oxidation and hydrolysis. nih.gov The hygroscopic nature of some components used in conjunction with hole transport materials, such as dopants like lithium bis(trifluoromethane)sulfonimide (LiTFSI), can exacerbate the negative impact of moisture. acs.orgnih.govresearchgate.net
While specific studies on the effects of carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S) on this compound are limited, it is known that acidic and corrosive gases can interact with and degrade sensitive organic electronic materials.
The table below outlines the general influence of various environmental factors on the stability of organic hole transport materials.
| Environmental Factor | General Effect on Stability |
| Oxygen | Promotes photo-oxidation, leading to conjugation breakage and the formation of non-emissive species. nih.gov |
| Water (Moisture) | Can lead to hydrolysis of materials and facilitates the aggregation of hygroscopic dopants, compromising film integrity and performance. nih.govacs.orgnih.gov |
| Carbon Dioxide (CO2) | Potential for acid-base reactions with amine groups, though less reactive than stronger acids. |
| Hydrogen Sulfide (H2S) | A corrosive gas that can potentially react with and degrade the organic layers and electrodes. |
Comparative Studies with Analogous Triarylamine Derivatives
Structural and Electronic Comparisons with N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB)
N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine, commonly known as NPB, is a benchmark hole transporting material widely used in the fabrication of OLEDs due to its excellent hole mobility and thermal stability.
Structural Comparison: Both Bis(4-(naphthalen-1-yl)phenyl)amine and NPB feature the N-phenyl-N-naphthalen-1-yl amine moiety. The key structural difference lies in the core of the molecule. This compound is a simpler secondary amine, whereas NPB is a larger, dimeric structure where two of these amine units are linked through a biphenyl-4,4'-diyl core. This larger, more rigid biphenyl (B1667301) core in NPB contributes to a higher glass transition temperature (Tg), which is a measure of the thermal stability of the amorphous state. A higher Tg is crucial for preventing the morphological degradation of the thin film under the heat generated during device operation, thus enhancing the device's longevity. While specific experimental data for the glass transition temperature of this compound is not readily available in the reviewed literature, its smaller molecular size compared to NPB would suggest a likely lower Tg.
Electronic Comparison: The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for efficient charge injection and transport. The HOMO level should be well-aligned with the work function of the anode to minimize the energy barrier for hole injection. The LUMO level should be high enough to effectively block electrons from leaking from the emissive layer into the HTL, which would otherwise lead to reduced efficiency. For NPB, the HOMO level is reported to be around -5.5 eV and the LUMO level is at -2.4 eV. aip.org Although specific experimental values for this compound are not detailed in the available literature, the presence of the same electron-donating triphenylamine (B166846) and naphthalene (B1677914) units suggests its HOMO and LUMO levels would be in a similar range to NPB.
| Property | This compound | N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) |
| Molecular Formula | C32H23N | C44H32N2 |
| Molecular Weight | 421.53 g/mol | 588.74 g/mol |
| Core Structure | Single amine center | Biphenyl-4,4'-diyl |
| HOMO Level | Data not available | ~ -5.5 eV aip.org |
| LUMO Level | Data not available | ~ -2.4 eV aip.org |
| Glass Transition Temp. (Tg) | Data not available | 95 °C aip.org |
| Hole Mobility | Data not available | ~1.63 x 10⁻⁵ cm²/Vs (at 50 nm thickness) |
Note: The data for NPB is compiled from various sources and experimental conditions may vary. Data for this compound is not available in the reviewed literature.
Comparative Analysis with Tris(4-(naphthalen-1-yl)phenyl)amine (1-TNPA)
Tris(4-(naphthalen-1-yl)phenyl)amine (1-TNPA) is another important triarylamine derivative that has been investigated as a multifunctional material for OLEDs, serving as both a deep-blue emitter and a hole transporter. snu.ac.kr
Structural Comparison: Structurally, 1-TNPA possesses a central triphenylamine core where each of the three phenyl rings is substituted with a naphthalen-1-yl group at the para-position. This creates a starburst, three-dimensional molecular architecture. In contrast, this compound has a simpler structure with two 4-(naphthalen-1-yl)phenyl groups attached to a central nitrogen atom. The propeller-like shape of 1-TNPA is effective in preventing intermolecular interactions and crystallization, thus promoting the formation of stable amorphous films, which is beneficial for device performance and longevity.
Electronic and Performance Comparison: Research has shown that 1-TNPA exhibits more efficient hole transport compared to NPB. snu.ac.kr Its HOMO energy level is reported to be -5.23 eV, which is slightly higher than that of NPB. snu.ac.kr This can influence the hole injection barrier depending on the anode material used. In OLED devices, the use of 1-TNPA as the hole transporting material has resulted in higher current efficiency compared to devices using NPB. For instance, a green-emitting OLED with 1-TNPA as the HTL showed a maximum current efficiency of 4.4 cd/A, which was 45% higher than the 3.0 cd/A achieved with an NPB-based device. snu.ac.kr This improvement is attributed to a more balanced recombination of holes and electrons in the emitting layer.
| Property | This compound | Tris(4-(naphthalen-1-yl)phenyl)amine (1-TNPA) |
| Molecular Formula | C32H23N | C48H33N |
| Molecular Weight | 421.53 g/mol | 623.79 g/mol |
| Core Structure | Single amine center | Triphenylamine |
| HOMO Level | Data not available | -5.23 eV snu.ac.kr |
| LUMO Level | Data not available | Data not available |
| Glass Transition Temp. (Tg) | Data not available | Data not available in reviewed sources |
| Device Performance (as HTL) | Data not available | Higher current efficiency than NPB snu.ac.kr |
Note: The data for 1-TNPA is compiled from various sources and experimental conditions may vary. Data for this compound is not available in the reviewed literature.
Comparison with Other Spirobifluorene-cored Hole Transport Materials
Spirobifluorene-cored hole transport materials are a class of compounds known for their rigid, three-dimensional structures that lead to high glass transition temperatures and good morphological stability. The spiro center, consisting of two fluorene (B118485) units linked by a common carbon atom, creates a perpendicular arrangement of the two moieties, which effectively disrupts intermolecular packing and enhances solubility.
Structural and Property Comparison: Spirobifluorene-based HTMs often incorporate triarylamine units attached to the fluorene core. A well-known example is Spiro-OMeTAD. These materials generally exhibit high thermal stability, with decomposition temperatures often exceeding 450 °C, and high glass transition temperatures, sometimes as high as 180 °C. The HOMO levels of these materials can be tuned by modifying the peripheral amine groups, but they typically fall in a range suitable for efficient hole injection in both OLEDs and perovskite solar cells. For instance, two new spirobifluorene-based HTMs, HTM 1A and HTM 1B, showed HOMO levels of -5.32 eV and -5.54 eV, respectively.
While this compound lacks the rigid spiro core, it shares the use of bulky aromatic substituents (naphthalene) to potentially hinder close packing and promote amorphous film formation. However, the spirobifluorene architecture is generally more effective in achieving high thermal and morphological stability due to its well-defined three-dimensional structure.
| Property | This compound | Representative Spirobifluorene HTM (HTM 1B) |
| Core Structure | Single amine center | Spirobifluorene |
| HOMO Level | Data not available | -5.54 eV |
| Glass Transition Temp. (Tg) | Data not available | 180 °C |
| Decomposition Temp. (Td) | Data not available | > 450 °C |
| Device Performance (as HTL in red PhOLED) | Data not available | 16.16 cd/A (Current Eff.), 11.17 lm/W (Power Eff.), 13.64% (EQE) |
Note: Data for the representative Spirobifluorene HTM is from a specific study and is for comparative purposes. Data for this compound is not available in the reviewed literature.
Influence of Molecular Architecture on Device Performance and Stability
The introduction of bulky, non-planar groups, such as the naphthalene moieties in this compound and its analogues, is a common strategy to inhibit crystallization and promote the formation of stable amorphous films. A stable amorphous morphology is essential for preventing the formation of grain boundaries that can act as traps for charge carriers and sites for device degradation.
Furthermore, a high glass transition temperature (Tg) is a direct consequence of a rigid and often three-dimensional molecular structure. Materials with high Tg values are more resistant to morphological changes at elevated operating temperatures, leading to longer device lifetimes. The starburst structure of 1-TNPA and the spiro-linked core of spirobifluorene-based HTMs are prime examples of architectures designed to enhance thermal stability.
The electronic properties, governed by the electron-donating and accepting nature of the molecular components, are also a function of the architecture. The degree of π-conjugation, which influences hole mobility, can be tuned by the choice of the core and linking units. For instance, the use of different conjugated π-bridges in arylamine-based HTMs has been shown to significantly impact hole mobility and, consequently, the power conversion efficiency of perovskite solar cells. nih.gov A well-designed molecular architecture will therefore balance the requirements for efficient charge transport, good energy level alignment, and high morphological and thermal stability to achieve optimal device performance and a long operational lifetime.
Future Research Directions and Emerging Applications of Bis 4 Naphthalen 1 Yl Phenyl Amine
Rational Design for Enhanced Performance and Stability
The targeted design of molecules with specific functionalities is a cornerstone of modern materials science. For Bis(4-(naphthalen-1-yl)phenyl)amine and its derivatives, rational design strategies are being employed to fine-tune its electronic properties and improve its long-term stability. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal in this endeavor. These theoretical calculations allow researchers to predict the impact of structural modifications on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport. nih.gov
By strategically adding different conjugated π-bridge cores or functional groups to the basic this compound structure, scientists can modulate its hole mobility and stability. For instance, the introduction of fused aromatic rings is a promising avenue being explored. nih.gov Marcus theory is another theoretical tool used to evaluate the charge transport rate in these newly designed materials, providing insights into their potential performance in electronic devices. nih.gov The goal is to create derivatives with deeper HOMO levels for better energy alignment with perovskite materials in solar cells and higher hole mobility for faster device operation. nih.gov This computational-guided approach accelerates the discovery of new, high-performance materials without the need for extensive, time-consuming, and often costly trial-and-error synthesis. nih.gov
Exploration in Next-Generation Organic Electronic Devices
The utility of this compound and its derivatives extends beyond conventional OLEDs. Researchers are actively exploring its potential in a variety of next-generation organic electronic devices that promise enhanced performance, flexibility, and new functionalities.
One area of significant interest is in flexible and transparent electronics . The amorphous nature and good film-forming properties of materials like this compound make them suitable for fabrication on flexible substrates, opening the door for foldable displays, wearable sensors, and smart textiles.
Furthermore, derivatives of this compound are being investigated for their use in organic solar cells (OSCs) and organic thin-film transistors (OTFTs) . In OSCs, it can function as a donor material, while in OTFTs, it can act as the active semiconductor layer. nih.gov A structurally similar compound, 4,4′,4″-tris(4-naphthalen-1-yl-phenyl)amine, has already demonstrated multifunctional capabilities, serving as a deep blue emitter and hole-transporter in OLEDs, a donor in OSCs, and an active material in OTFTs. nih.gov
The application of such materials in quantum-dot light-emitting diodes (QLEDs) is another exciting frontier. In QLEDs, these organic molecules can serve as efficient hole transport layers, contributing to improved device performance and stability. The ability to fine-tune the energy levels of these materials through rational design is particularly advantageous for optimizing charge injection into the quantum dot emissive layer. rsc.org
Integration into Hybrid Organic-Inorganic Systems
A major area of development for this compound is its use as a hole transport material (HTM) in hybrid organic-inorganic perovskite solar cells (PSCs). nih.gov PSCs are a promising photovoltaic technology with rapidly increasing efficiencies, and the HTM plays a crucial role in extracting holes from the perovskite layer and transporting them to the electrode. nih.gov
The performance of the HTM directly impacts the power conversion efficiency (PCE) and long-term stability of the PSC. An ideal HTM should have a HOMO energy level that is well-aligned with the valence band of the perovskite to ensure efficient hole extraction. nih.gov Research is focused on designing derivatives of this compound that possess these optimal energy levels. nih.gov
Advanced Characterization Techniques for In-Situ Studies
To fully understand and optimize the performance of this compound in electronic devices, it is crucial to study its behavior under operational conditions. Advanced in-situ and operando characterization techniques allow researchers to probe the material's properties and the device's function in real-time.
These techniques provide a dynamic picture of processes such as film formation, charge transport, and degradation mechanisms. For example, in-situ spectroscopic ellipsometry can monitor the growth of thin films of the material, providing information on thickness and optical properties. Transient absorption spectroscopy can be used to study the dynamics of charge carriers within the material on ultrafast timescales. sciengine.com
In-situ X-ray scattering techniques can reveal changes in the molecular packing and morphology of the material during device operation. By understanding how the structure of the material evolves, researchers can develop strategies to improve device stability. These advanced characterization methods are indispensable for establishing clear structure-property relationships and for guiding the rational design of improved materials and device architectures.
Sustainable Synthesis and Processing Methods
The traditional synthesis of triarylamines like this compound often involves multi-step processes that use harsh reagents and generate significant waste. In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes.
One promising approach is the use of heterogeneous catalysts , such as palladium on carbon (Pd/C), which can be easily separated from the reaction mixture and reused. nih.gov Researchers are also exploring acceptorless dehydrogenative aromatization, a method that avoids the use of halogenated starting materials and produces hydrogen gas as the only byproduct. nih.gov Nickel-catalyzed cross-coupling reactions are also being developed as a more cost-effective alternative to palladium-based methods. rsc.org
Q & A
Basic Question: What are the primary synthetic routes for Bis(4-(naphthalen-1-yl)phenyl)amine, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via Ullmann coupling or Buchwald-Hartwig amination , leveraging palladium catalysts to cross-couple aryl halides with amines. For example, a two-step approach involves:
Suzuki-Miyaura coupling of 1-naphthaleneboronic acid with 4-bromophenylamine to form intermediates.
Reductive amination (e.g., using NaBH4 or H2/Pd-C) to finalize the bis-substituted structure .
Key factors affecting yield include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
